molecular formula C9H13N3 B13273620 Cyclobutyl(pyrimidin-2-yl)methanamine

Cyclobutyl(pyrimidin-2-yl)methanamine

Cat. No.: B13273620
M. Wt: 163.22 g/mol
InChI Key: IERYKCCHWHEYMH-UHFFFAOYSA-N
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Description

Cyclobutyl(pyrimidin-2-yl)methanamine is a compound that features a cyclobutyl group attached to a pyrimidine ring via a methanamine linkage Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(pyrimidin-2-yl)methanamine typically involves the reaction of cyclobutylamine with a pyrimidine derivative under controlled conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the cyclobutyl group and the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cyclobutyl(pyrimidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclobutyl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl(pyrimidin-2-yl)methanamine is unique due to its specific combination of a cyclobutyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Cyclobutyl(pyrimidin-2-yl)methanamine is a compound of interest due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways that are crucial for various physiological processes.

  • Target Interaction : this compound has shown affinity for serotonin receptors, particularly 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. This suggests potential applications in treating serotonergic dysfunctions such as anxiety and depression .
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways, affecting processes such as neurotransmitter synthesis and degradation. Further studies are needed to elucidate the exact pathways influenced by this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the pyrimidine ring and cyclobutyl substituents can significantly influence the compound's pharmacological properties.

Compound VariationBiological ActivityKey Findings
Cyclobutyl(pyridin-2-yl)methanamineModerate affinity for 5-HT1AExhibits agonist activity in vivo .
Cyclobutyl(pyridin-3-yl)methanamineHigher selectivity for serotonin receptorsPotential use in treating anxiety disorders.
Cyclobutyl(pyridin-4-yl)methanamineAltered enzyme interaction profileUnique properties compared to other analogs.

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of pyrimidine derivatives, including this compound:

  • Anticancer Activity : Research has demonstrated that pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed improved anticancer efficacy compared to established chemotherapeutics like etoposide, indicating a promising avenue for further investigation in cancer treatment .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Compounds derived from pyrimidines have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects through modulation of pro-inflammatory cytokines. This aspect is particularly relevant for developing treatments for autoimmune diseases where inflammation plays a critical role.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

cyclobutyl(pyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H13N3/c10-8(7-3-1-4-7)9-11-5-2-6-12-9/h2,5-8H,1,3-4,10H2

InChI Key

IERYKCCHWHEYMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=NC=CC=N2)N

Origin of Product

United States

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